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molecular formula C16H21N B8518539 1-(3-Butynyl)-4-benzylpiperidine

1-(3-Butynyl)-4-benzylpiperidine

Cat. No. B8518539
M. Wt: 227.34 g/mol
InChI Key: IPHNHHOINYUNHW-UHFFFAOYSA-N
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Patent
US06448270B1

Procedure details

A mixture of 1-mesylbut-3-yne (3.03 g, 20.0 mmol), 4-benzylpiperidine (4.21 g, 24.0 mmol) and K2CO3 (8.28 g, 60.0 mmol) in 50 mL of CH3CN is refluxed for 12 hr. The mixture is filtered and washed with EtOAc (3×30 mL). The filtrate is evaporated in vacuo and is purified by flash chromatography to give the product as pale yellow oil (4.30 g, 95%): 1H NMR (CDCl3) 1.32 (m, 2 H), 1.51 (m, 1 H), 1.65 (m, 2 H), 1.94 (m, 3 H), 2.36 (m, 2 H), 2.54 (m, 4 H), 2.86 (d, J=11.4 Hz, 2 H), 7.12-7.27 (m, 5 H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
S([CH2:5][CH2:6][C:7]#[CH:8])(C)(=O)=O.[CH2:9]([CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[CH2:5]([N:19]1[CH2:20][CH2:21][CH:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:17][CH2:18]1)[CH2:6][C:7]#[CH:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
S(=O)(=O)(C)CCC#C
Name
Quantity
4.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Name
Quantity
8.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCC(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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